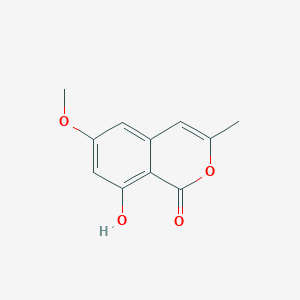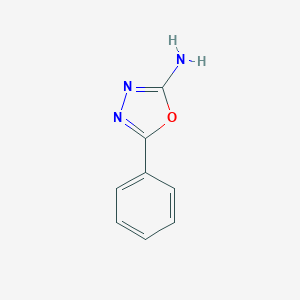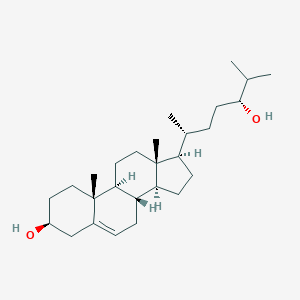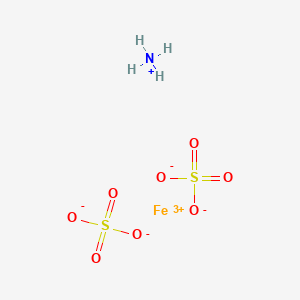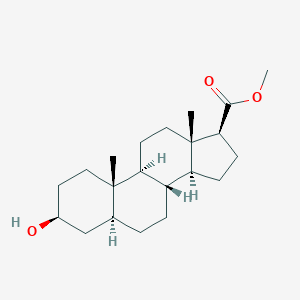
5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester, also known as 5-Androstene-3beta,17beta-diol methyl carbonate, is a steroid compound that has gained attention in scientific research due to its potential applications in the fields of medicine, biochemistry, and physiology.
Mécanisme D'action
The mechanism of action of 5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester is not well understood. However, it has been suggested that it may act through the modulation of the androgen receptor and the inhibition of the enzyme 5-alpha reductase, which is responsible for the conversion of testosterone to dihydrotestosterone.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester in lab experiments is its high purity. This allows for accurate and reproducible results. However, one limitation is its high cost, which may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on 5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester. One direction is the further exploration of its potential use in the treatment of prostate cancer and Alzheimer's disease. Another direction is the investigation of its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Conclusion
In conclusion, this compound is a steroid compound that has shown promise in scientific research for its potential applications in medicine, biochemistry, and physiology. Its high purity and range of biochemical and physiological effects make it a valuable tool for lab experiments. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester involves the reaction of this compound-3beta,17beta-diol with dimethyl carbonate in the presence of a catalytic amount of potassium carbonate. This process yields this compound with a purity of over 99%.
Applications De Recherche Scientifique
5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester has been widely studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. Additionally, it has been studied for its potential use in the treatment of prostate cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
10002-85-4 |
|---|---|
Formule moléculaire |
C21H34O3 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
methyl (3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C21H34O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h13-18,22H,4-12H2,1-3H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1 |
Clé InChI |
NTIDOCUQWIFRTK-VTBMCCKRSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)OC)C)O |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)OC)C)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)OC)C)O |
Synonymes |
3α-Hydroxy-5α-androstane-17β-carboxylic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




